5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole moieties These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzohydrazide with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting the replication and transcription processes. The specific pathways involved depend on the biological context and the target cells or organisms.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Another pyrazole derivative with similar reactivity but different biological activities.
1-(2-Hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one: A compound with a similar pyrazole core but different substituents, leading to different properties and applications.
Uniqueness
5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[1-(2-aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S/c12-7-3-1-2-4-9(7)17-6-5-8(16-17)10-14-15-11(13)18-10/h1-6H,12H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXLSGCNNWSHKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC(=N2)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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